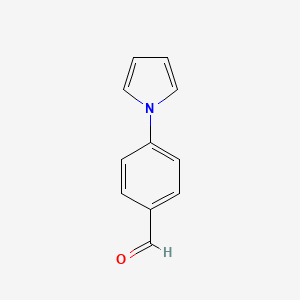

4-(1H-吡咯-1-基)苯甲醛

描述

4-(1H-Pyrrol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-(1H-Pyrrol-1-yl)benzaldehyde involves several steps. One method involves the reaction of 4-(1-pyrrolyl)benzonitrile with sodium hypophosphite in pyridine, followed by the addition of moist Raney nickel. The mixture is stirred at 40-45°C for 1.5 hours, after which the catalyst is removed by filtration. The filtrate is then diluted with water and extracted with ethyl acetate. The concentrated extract is further diluted with water to yield 4-(1-pyrrolyl)benzaldehyde .

Molecular Structure Analysis

The InChI code for 4-(1H-Pyrrol-1-yl)benzaldehyde is 1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H . The InChI key is VMNADOXDGZJTBJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

4-(1H-Pyrrol-1-yl)benzaldehyde can undergo various chemical reactions. For instance, it can react with malonitrile in the presence of N-methylmorpholine in anhydrous ethanol .

Physical And Chemical Properties Analysis

4-(1H-Pyrrol-1-yl)benzaldehyde has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.7±25.0°C at 760 mmHg . The compound has a molar refractivity of 52.9±0.5 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound has 2 freely rotating bonds .

科学研究应用

1. Anticancer Drug Synthesis

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(1H-Pyrrol-1-yl)benzaldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. It has been utilized in the development of various compounds with potential antitumor properties. For example, it plays a significant role in the synthesis of derivatives that act as small molecule inhibitors in cancer research (Zhang, Cao, Xu, & Wang, 2018).

2. Chemical Synthesis and Properties

In a study exploring the synthesis and properties of various chemical compounds, reactions involving benzaldehyde and 4-substituted benzaldehyde, including 4-(1H-Pyrrol-1-yl)benzaldehyde derivatives, were investigated. These reactions led to the creation of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations, demonstrating the versatility of 4-(1H-Pyrrol-1-yl)benzaldehyde in organic synthesis (Naya & Nitta, 2000).

3. Organic Synthesis and Cyclization Reactions

4-(1H-Pyrrol-1-yl)benzaldehyde has been utilized in the synthesis of 9-arylamino- and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles. These compounds were synthesized through cyclization reactions involving 4-(1H-Pyrrol-1-yl)benzaldehyde and aryl amines. Such reactionsunderscore the compound's utility in creating complex organic structures, which are essential in various chemical and pharmaceutical applications (Kobayashi, Himei, Fukamachi, Tanmatsu, Morikawa, & Konishi, 2007).

4. Fluorescent Probe Development

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound related to 4-(1H-Pyrrol-1-yl)benzaldehyde, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibited a significant emission wavelength shift, highlighting its potential in quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

5. Electrochemical Applications

Research involving poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) demonstrated the electrochemical activity of pyrrole-containing compounds like 4-(1H-Pyrrol-1-yl)benzaldehyde. These compounds exhibit high electrocatalytic activity, which is significant in the field of electrochemistry and material science (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

安全和危害

The safety information for 4-(1H-Pyrrol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

4-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNADOXDGZJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344680 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrrol-1-yl)benzaldehyde | |

CAS RN |

23351-05-5 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)